Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)
Overview
Description
Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications, including textiles, leather, and paper. The compound is also referred to as Acid Red 134 and has the molecular formula C₄₀H₃₄N₄Na₂O₁₂S₂.
Scientific Research Applications
Chemistry
In chemistry, Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is used as a pH indicator and in the study of azo compound reactions.
Biology
The compound is used in biological staining techniques to highlight structures in microscopic studies, particularly in histology and cytology.
Medicine
Industry
In the industrial sector, it is primarily used as a dye for textiles, leather, and paper
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-dihydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.
Cyclohexylidene Formation: The intermediate product is then reacted with cyclohexanone to introduce the cyclohexylidene group.
Final Coupling: The final step involves coupling the product with another molecule of 4,6-dihydroxynaphthalene-2-sulfonic acid to form the disodium salt.
Industrial Production Methods
Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene rings.
Reduction: Reduction reactions can occur at the azo groups, converting them to amines.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium dithionite or zinc dust in acidic conditions are common reducing agents.
Substitution Reagents: Halogens or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in biological staining. The molecular targets include various cellular structures that interact with the dye, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different molecular structure.
Acid Red 88: Known for its use in textile dyeing, with a different chromophore structure.
Acid Red 18: Used in biological staining, with a simpler molecular structure.
Uniqueness
Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is unique due to its cyclohexylidene group, which imparts additional stability and distinct color properties compared to other azo dyes. This structural feature enhances its performance in various applications, making it a versatile and valuable compound in both scientific research and industrial use.
Properties
IUPAC Name |
disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N4O12S2.2Na/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHXIHNGUZLPL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N4Na2O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889550 | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-69-4 | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the impact of Acid Red 134 on the dyeing process of Nylon 6 films using the foam dyeing method?
A2: Studies comparing foam dyeing with traditional dip dyeing methods show that Acid Red 134 exhibits lower non-ionic sorption to Nylon 6 films during foam dyeing. [] This means that a smaller amount of the dye is absorbed onto the film surface through non-ionic interactions, even under "overdyeing" conditions. This difference in sorption behavior is attributed to the unique environment of the foam, which influences dye-fiber interactions. [] Additionally, increasing surfactant concentration and decreasing dye concentration in the foam further reduce non-ionic sorption, indicating that dye-surfactant interactions play a crucial role in the dyeing process. []
Q2: How does Acid Red 134 interact with tannic acid, and what is the nature of this interaction?
A3: Capillary analysis studies have revealed that Acid Red 134 forms a 1:1 complex with tannic acid. [] Thermodynamic data, specifically the enthalpy change (ΔH°) associated with complex formation, suggests that this interaction is driven by hydrogen bonding between the dye and tannic acid molecules. [] This finding highlights the potential for Acid Red 134 to interact with other compounds through hydrogen bonding, potentially influencing its behavior in various applications.
Q3: Are there analytical techniques available to study Acid Red 134?
A4: While specific details on analytical methods for Acid Red 134 are limited in the provided research, capillary analysis is demonstrated as a valuable technique to study its interaction with other compounds like tannic acid. [] This method offers a simple and reproducible way to investigate complex formation and potentially other interactions involving Acid Red 134. Further research might explore additional analytical methods like spectrophotometry, chromatography, and mass spectrometry for characterization, quantification, and monitoring of this dye in various matrices.
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